molecular formula C20H17ClN4 B2412137 N-benzyl-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890634-80-7

N-benzyl-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2412137
CAS RN: 890634-80-7
M. Wt: 348.83
InChI Key: PQKFEZUGDLJWKJ-UHFFFAOYSA-N
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Description

The compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are heterocyclic compounds with a high degree of structural diversity. They have proven to be broadly and economically useful as therapeutic agents .


Synthesis Analysis

While specific synthesis information for this compound is not available, pyrazolo[1,5-a]pyrimidines can be synthesized through various methods. For example, one approach to the construction of pyrimido[1,2-a]benzimidazoles and related polycyclic derivatives is based on the annulation of substituted benzimidazoles with bifunctional synthetic equivalents .

Scientific Research Applications

Synthesis and Biological Activity

Novel N-arylpyrazole-containing compounds, including derivatives similar to N-benzyl-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine, have been synthesized for the exploration of their antitumor and antimicrobial activities. For example, synthesized compounds exhibited cytotoxic effects against human breast and liver carcinoma cell lines comparable to 5-fluorouracil, used as a standard, highlighting their potential in cancer treatment and as antimicrobial agents S. Riyadh, 2011.

Crystal Structure and Anticancer Activity

The crystal structure and biological activities of specific compounds, such as 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, have been studied, revealing moderate anticancer activities. These findings suggest the potential use of these compounds in developing novel anticancer drugs Lu Jiu-fu et al., 2015.

Cognitive Impairment Treatment

Research into 3-aminopyrazolo[3,4-d]pyrimidinones, structurally related to the compound of interest, has led to the discovery of potent inhibitors of phosphodiesterase 1 (PDE1), with potential applications in treating cognitive deficits associated with various neurodegenerative and neuropsychiatric diseases. This highlights the therapeutic potential of these compounds in addressing cognitive impairments Peng Li et al., 2016.

Antimicrobial and Antitumor Activities

Studies have also focused on synthesizing and evaluating the antimicrobial and antitumor activities of pyrazolo[1,5-a]pyrimidine derivatives. These compounds have shown promising results in fighting bacterial infections and cancer, further supporting the diverse therapeutic applications of this chemical class Nada M. Abunada et al., 2008.

Mechanism of Action

Target of Action

The primary target of N-benzyl-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, specifically the transition from the G1 phase to the S phase . Inhibition of CDK2 can halt cell cycle progression, making it an appealing target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity and thereby disrupting the normal progression of the cell cycle . This interaction likely involves the formation of essential hydrogen bonds with key residues in the CDK2 active site . The exact nature of these interactions and the resulting changes in the structure and function of CDK2 would require further investigation.

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This can lead to cell cycle arrest, preventing the proliferation of cancer cells

Pharmacokinetics

In silico admet studies of similar compounds suggest suitable pharmacokinetic properties . These studies typically consider factors such as absorption, distribution, metabolism, excretion, and toxicity (ADME-T), all of which can impact a compound’s bioavailability and efficacy .

Result of Action

The primary result of the action of N-benzyl-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is the inhibition of cell proliferation, particularly in cancer cells . This is achieved through the inhibition of CDK2, leading to cell cycle arrest . In addition, some compounds may induce apoptosis within cancer cells .

properties

IUPAC Name

N-benzyl-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4/c1-14-11-19(22-12-15-7-3-2-4-8-15)25-20(24-14)17(13-23-25)16-9-5-6-10-18(16)21/h2-11,13,22H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQKFEZUGDLJWKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)NCC3=CC=CC=C3)C4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

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